molecular formula C10H12N2O3 B14815686 3-Cyclopropoxy-2-(methylamino)isonicotinic acid

3-Cyclopropoxy-2-(methylamino)isonicotinic acid

Cat. No.: B14815686
M. Wt: 208.21 g/mol
InChI Key: YKUVVCSLNHBVGY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylamino)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group, a methylamino group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-(methylamino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-Cyclopropoxy-2-(methylamino)isonicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the formation of mycobacterial cell walls, similar to the action of isoniazid . The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

3-Cyclopropoxy-2-(methylamino)isonicotinic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-cyclopropyloxy-2-(methylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-11-9-8(15-6-2-3-6)7(10(13)14)4-5-12-9/h4-6H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

YKUVVCSLNHBVGY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1OC2CC2)C(=O)O

Origin of Product

United States

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